molecular formula C10H10N2S B1199236 4-(2-Methyl-1,3-thiazol-4-yl)aniline CAS No. 25021-49-2

4-(2-Methyl-1,3-thiazol-4-yl)aniline

Cat. No.: B1199236
CAS No.: 25021-49-2
M. Wt: 190.27 g/mol
InChI Key: JCRKEVDAEUPNAA-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)aniline is an organic compound with the molecular formula C10H10N2S. It is a derivative of aniline, where the aniline ring is substituted with a 2-methyl-1,3-thiazole group at the para position.

Biochemical Analysis

Biochemical Properties

4-(2-Methyl-1,3-thiazol-4-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding the compound’s biochemical and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline typically involves the reaction of 2-methyl-1,3-thiazole with aniline under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where the thiazole ring is introduced to the aniline ring. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other materials

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methylthiazol-4-yl)phenylamine
  • 2-Methyl-1,3-thiazole-4-carboxylic acid
  • 4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Biological Activity

4-(2-Methyl-1,3-thiazol-4-yl)aniline is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article details the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H10N2S, with a molecular weight of approximately 194.26 g/mol. The compound features a thiazole ring that contributes to its biological activity by facilitating interactions with various biomolecules.

Target Interactions

Thiazole derivatives, including this compound, interact with numerous biological targets. These interactions can lead to significant biochemical effects:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, impacting overall cellular metabolism and function.
  • Cell Signaling Modulation : It influences cell signaling pathways and gene expression, particularly those related to cell cycle regulation and apoptosis.

Biochemical Pathways

The compound affects various biochemical pathways, leading to diverse biological effects such as:

  • Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Exhibits cytotoxic effects on cancer cells through mechanisms such as DNA damage induction .

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. In studies comparing its efficacy against various bacterial strains, it showed promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.03 mg/mL
Escherichia coli0.06 mg/mL
Pseudomonas aeruginosa0.04 mg/mL

These results suggest that the compound may be more effective than traditional antibiotics like streptomycin and ampicillin .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cytotoxicity : The compound was found to induce cytotoxic effects in various cancer cell lines, leading to reduced cell viability .
Cancer Cell LineViability (%) at 100 µM
HeLa (Cervical Cancer)< 20
MCF7 (Breast Cancer)< 25
A549 (Lung Cancer)< 30

The mechanism underlying its anticancer activity often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

Several case studies have highlighted the effectiveness of thiazole derivatives in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against multiple strains of bacteria, outperforming conventional antibiotics in some cases .
  • Cytotoxicity Assessment : In vitro studies showed that the compound significantly reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRKEVDAEUPNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179730
Record name 2-Methyl-4-(4-aminophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25021-49-2
Record name 2-Methyl-4-(4-aminophenyl)thiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025021492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-4-(4-aminophenyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methyl-1,3-thiazol-4-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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